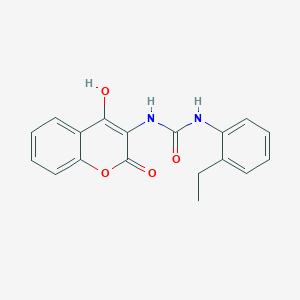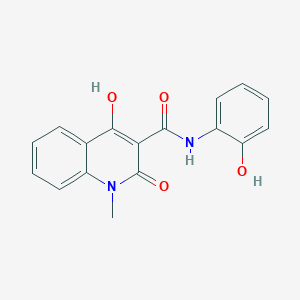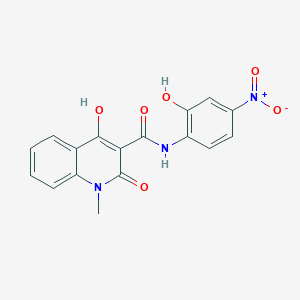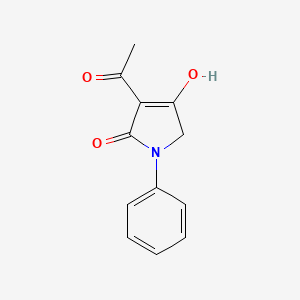
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as EPC-HOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to possess a wide range of biological activities. EPC-HOC is a promising candidate for further research due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is still being investigated, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also possesses free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential therapeutic effects in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
実験室実験の利点と制限
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several advantages as a research tool, including its unique chemical structure, high purity, and potential therapeutic properties. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound, which means that it may not accurately reflect the biological activity of natural compounds. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in humans.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One potential area of investigation is its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another area of research could focus on the development of novel analogs of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea and its potential interactions with other compounds.
合成法
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with 2-ethylphenylisocyanate. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. The synthesis of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable tool for studying biological processes. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, which have been investigated in various in vitro and in vivo studies.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-3-5-9-13(11)19-18(23)20-15-16(21)12-8-4-6-10-14(12)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMROGURPWRQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)


![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)








